3,4-Dibutoxybut-1-ene
Beschreibung
3,4-Dibutoxybut-1-ene: is an organic compound characterized by the presence of two butoxy groups attached to a butene backbone
Eigenschaften
CAS-Nummer |
88482-39-7 |
|---|---|
Molekularformel |
C12H24O2 |
Molekulargewicht |
200.32 g/mol |
IUPAC-Name |
3,4-dibutoxybut-1-ene |
InChI |
InChI=1S/C12H24O2/c1-4-7-9-13-11-12(6-3)14-10-8-5-2/h6,12H,3-5,7-11H2,1-2H3 |
InChI-Schlüssel |
ALBXYVHAQLWEMM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCC(C=C)OCCCC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibutoxybut-1-ene typically involves the reaction of butene with butanol in the presence of an acid catalyst. The reaction proceeds via an etherification process where the hydroxyl groups of butanol react with the double bond of butene to form the dibutoxy derivative.
Industrial Production Methods: In an industrial setting, the production of 3,4-Dibutoxybut-1-ene can be scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of a strong acid catalyst, such as sulfuric acid, is common to facilitate the etherification process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3,4-Dibutoxybut-1-ene can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form butoxy-substituted alkanes.
Substitution: It can participate in nucleophilic substitution reactions where the butoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Butoxy-substituted aldehydes or carboxylic acids.
Reduction: Butoxy-substituted alkanes.
Substitution: Various substituted butenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,4-Dibutoxybut-1-ene is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In biological research, derivatives of 3,4-Dibutoxybut-1-ene are studied for their potential as bioactive compounds. They may exhibit interesting pharmacological properties that can be harnessed for therapeutic purposes.
Industry: The compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile building block in industrial chemistry.
Wirkmechanismus
The mechanism by which 3,4-Dibutoxybut-1-ene exerts its effects depends on the specific chemical reactions it undergoes. In general, the butoxy groups can participate in electron-donating interactions, which can influence the reactivity of the compound. The double bond in the butene backbone can also act as a site for various chemical transformations, making the compound a valuable intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
3,4-Dimethoxybut-1-ene: Similar structure but with methoxy groups instead of butoxy groups.
3,4-Diethoxybut-1-ene: Similar structure but with ethoxy groups instead of butoxy groups.
3,4-Dipropoxybut-1-ene: Similar structure but with propoxy groups instead of butoxy groups.
Uniqueness: 3,4-Dibutoxybut-1-ene is unique due to the presence of butoxy groups, which provide distinct steric and electronic effects compared to methoxy, ethoxy, or propoxy groups
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
